3-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine
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Overview
Description
3-[3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring, which is further substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne. For example, 4-nitrophenyl azide can react with an alkyne derivative to form the triazole ring.
Coupling with Pyridine: The triazole ring is then coupled with a pyridine derivative through a suitable coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenated derivatives and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted triazole and pyridine derivatives.
Scientific Research Applications
3-[3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole and pyridine rings can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring.
4-(4-Nitrophenyl)-1H-1,2,3-triazole: Another triazole derivative with a nitrophenyl group.
3-(4-Nitrophenyl)-1H-pyrazole: A pyrazole derivative with a nitrophenyl group.
Uniqueness: 3-[3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the specific arrangement of the triazole and pyridine rings, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)11-5-3-9(4-6-11)12-15-13(17-16-12)10-2-1-7-14-8-10/h1-8H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZANRYXBWXTLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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